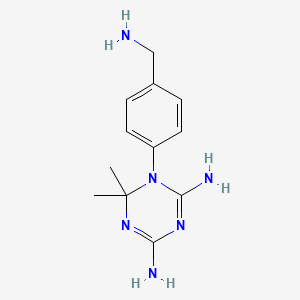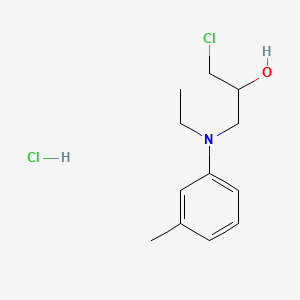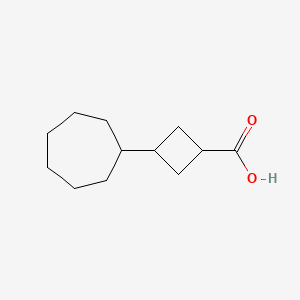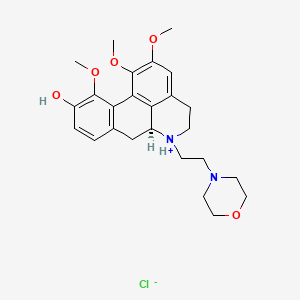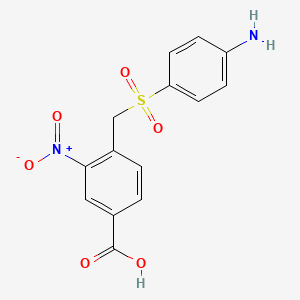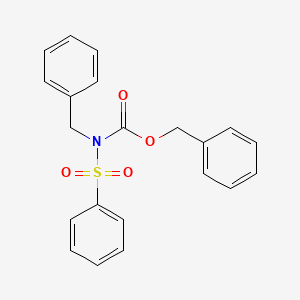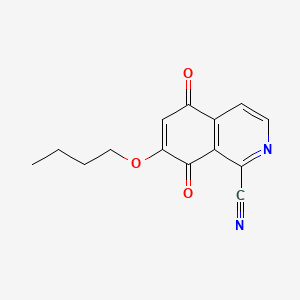
Butyl mercury phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl mercury phosphorodithioate is an organomercury compound that contains both mercury and phosphorus atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its ability to form stable complexes and its reactivity with other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl mercury phosphorodithioate typically involves the reaction of butyl mercury chloride with a phosphorodithioate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperature and pressure conditions, and purification steps to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl mercury phosphorodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) species and phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the mercury(II) species back to mercury(I) or elemental mercury.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various mercury and phosphorus-containing species, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl mercury phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of certain industrial chemicals and materials, including lubricants and additives.
Mechanism of Action
The mechanism of action of butyl mercury phosphorodithioate involves its ability to form stable complexes with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their activity. The molecular pathways involved include the binding of the mercury atom to thiol groups in proteins, leading to the formation of stable mercury-thiol complexes.
Comparison with Similar Compounds
Similar Compounds
- Methyl mercury phosphorodithioate
- Ethyl mercury phosphorodithioate
- Phenyl mercury phosphorodithioate
Uniqueness
Butyl mercury phosphorodithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The butyl group can influence the compound’s solubility, stability, and interactions with other chemical species.
Properties
CAS No. |
30366-55-3 |
|---|---|
Molecular Formula |
C16H36HgO4P2S4 |
Molecular Weight |
683.3 g/mol |
IUPAC Name |
dibutoxy-sulfanylidene-sulfido-λ5-phosphane;mercury(2+) |
InChI |
InChI=1S/2C8H19O2PS2.Hg/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
ZVVUPFYTWFMHBK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Hg+2] |
Related CAS |
2253-44-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


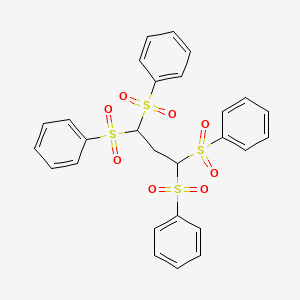
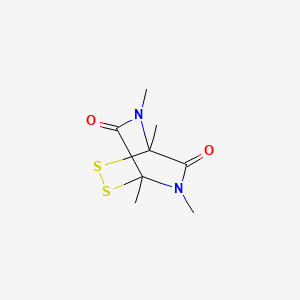

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
